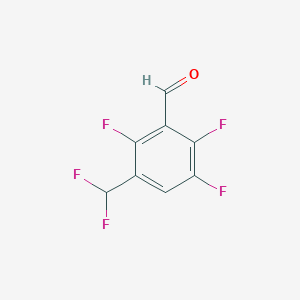

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is a fluorinated aromatic aldehyde. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde core. One common method is the difluoromethylation of a trifluorobenzaldehyde precursor. This can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: 3-(Difluoromethyl)-2,5,6-trifluorobenzoic acid.

Reduction: 3-(Difluoromethyl)-2,5,6-trifluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development : The unique electronic properties of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde enhance its potential as a building block in the synthesis of pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and altered lipophilicity, which can lead to enhanced biological activity and reduced toxicity .

- Biological Activity : Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can stabilize transition states during reactions, potentially leading to significant biological effects.

Material Science

- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit unique thermal and chemical resistance properties. These materials are valuable in industries requiring durable coatings and high-performance materials .

- Organic Electronics : Due to its electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study 1: Pharmaceutical Applications

A study investigated the use of this compound as a precursor in synthesizing novel anti-cancer agents. The research highlighted that compounds derived from this aldehyde exhibited significant cytotoxicity against various cancer cell lines compared to non-fluorinated analogs. The enhanced activity was attributed to improved binding affinity to specific targets due to the fluorine substituents.

Case Study 2: Material Development

In a collaborative research project focused on developing high-performance coatings, researchers incorporated this compound into polymer formulations. The resulting materials demonstrated superior resistance to solvents and thermal degradation compared to traditional coatings. This application showcases the compound's utility in enhancing material properties through strategic chemical modifications .

Mécanisme D'action

The mechanism of action of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is largely dependent on its chemical structure. The presence of multiple fluorine atoms can enhance its binding affinity to various molecular targets, such as enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trifluoromethyl)-2,5,6-trifluorobenzaldehyde

- 3-(Difluoromethyl)-2,4,5-trifluorobenzaldehyde

- 3-(Difluoromethyl)-2,5,6-trichlorobenzaldehyde

Uniqueness

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and trifluoromethyl groups on the benzaldehyde core. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C8H3F5O. Its unique structure, characterized by both difluoromethyl and trifluoromethyl substituents, imparts distinct electronic properties that influence its biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 210.10 g/mol

- Structure : Contains multiple fluorine atoms which alter its lipophilicity and metabolic stability.

Fluorinated compounds like this compound often exhibit unique biological activities due to their electronic properties. The presence of fluorine enhances the compound's interaction with biological targets such as enzymes and receptors. This can lead to significant biological effects, including:

- Inhibition of Enzymatic Activity : Fluorinated compounds can stabilize transition states or intermediates in enzymatic reactions.

- Modulation of Receptor Binding : The electronic characteristics of fluorinated groups can enhance binding affinity to specific receptors.

Antimicrobial and Antiviral Properties

Research indicates that this compound may possess antimicrobial and antiviral properties. Similar fluorinated compounds have shown efficacy against various pathogens due to their ability to disrupt cellular processes.

Case Studies

- Antimalarial Activity : In a study focused on DHODH inhibitors for malaria treatment, compounds structurally similar to this compound demonstrated potent activity against Plasmodium falciparum with IC50 values below 0.03 μM . This suggests potential applications in malaria prophylaxis and treatment.

- Cancer Research : Fluorinated compounds have been investigated for their ability to induce apoptosis in cancer cells. The unique electronic properties of this compound may enhance its effectiveness as a chemotherapeutic agent by targeting specific pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H3F5O | Contains both difluoromethyl and trifluoromethyl groups |

| 4-(Trifluoromethyl)benzaldehyde | C8H4F3O | Only trifluoromethyl substitution |

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | C8H4F4O | One additional fluorine atom |

| 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | Lacks difluoromethyl group |

Applications in Medicinal Chemistry

Due to its unique properties, this compound is being explored for potential applications in drug development. Its enhanced metabolic stability and lipophilicity make it a candidate for designing pharmaceuticals with improved efficacy and reduced toxicity.

Future Research Directions

Further studies are needed to elucidate the specific biological targets and mechanisms of action of this compound. Investigating its interactions at the molecular level will provide insights into its therapeutic potential across various diseases.

Propriétés

IUPAC Name |

3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)4(2-14)7(5)11/h1-2,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVDFADVKNXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C=O)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.